![molecular formula C18H14N2O5S B5090114 3-nitro-N-(4-phenoxyphenyl)benzenesulfonamide](/img/structure/B5090114.png)
3-nitro-N-(4-phenoxyphenyl)benzenesulfonamide
Overview
Description
3-nitro-N-(4-phenoxyphenyl)benzenesulfonamide, commonly known as NPPB, is a chemical compound that has been widely used in scientific research as a blocker of chloride channels. NPPB has been shown to affect a variety of physiological processes, including cell proliferation, apoptosis, and inflammation.
Scientific Research Applications
Nonsteroidal Progesterone Receptor Antagonists
- 3-nitro-N-(4-phenoxyphenyl)benzenesulfonamide derivatives have been developed as nonsteroidal progesterone receptor (PR) antagonists. These compounds play crucial roles in various physiological systems, including the female reproductive system, and are potential candidates for treating diseases such as uterine leiomyoma, endometriosis, breast cancer, and some psychiatric disorders (Yamada et al., 2016).
Kynurenine 3-Hydroxylase Inhibitors
- Benzenesulfonamide derivatives are effective inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway. Compounds like 3,4-dimethoxy-N-[4-(3-nitrophenyl)thiazol-2-yl]benzenesulfonamide have shown high affinity and inhibition of this enzyme, which is significant for studying the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).
Antimicrobial and Structural Studies
- Novel sulfonamide derivatives have been synthesized and evaluated for their antimicrobial activity. Spectroscopic techniques, X-ray diffraction, and Density Functional Theory (DFT) computations are used for characterization. These studies provide insights into the potential antimicrobial applications of these compounds (Demircioğlu et al., 2018).
Crystal Structure Analysis
- The crystal structure of similar benzenesulfonamide compounds, like 3-Nitro-N-phenyl-4-(phenylamino)benzenesulfonamide, has been analyzed to understand their characteristic features. This analysis aids in understanding the molecular geometry and potential interactions of these compounds (Główka et al., 1995).
Photodynamic Therapy and Cancer Treatment
- Benzenesulfonamide derivatives have been studied for their role in photodynamic therapy, a treatment method for cancer. These compounds, when used as photosensitizers, have shown potential in generating singlet oxygen, a key factor in photodynamic therapy mechanisms (Pişkin et al., 2020).
Antifungal Applications
- New derivatives of benzenesulfonamide have been synthesized and their antifungal activity has been evaluated, showing potent activity against fungi like Aspergillus niger & Aspergillus flavus. This suggests potential applications in developing antifungal agents (Gupta & Halve, 2015).
Solid-Phase Synthesis Applications
- Polymer-supported benzenesulfonamides have been used in various chemical transformations, including solid-phase synthesis. This demonstrates their utility in creating diverse chemical scaffolds, which is important for pharmaceutical and chemical research (Fülöpová & Soural, 2015).
Glucocorticoid Receptor Modulators
- N-Benzyl-N-(4-phenoxyphenyl)benzenesulfonamide derivatives have been developed as nonsteroidal glucocorticoid receptor (GR) modulators. These compounds are promising for treating immune-related disorders and exhibit a range of activities including transrepression toward NF-κB in addition to GR antagonistic activity (Yoshioka et al., 2017).
properties
IUPAC Name |
3-nitro-N-(4-phenoxyphenyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5S/c21-20(22)15-5-4-8-18(13-15)26(23,24)19-14-9-11-17(12-10-14)25-16-6-2-1-3-7-16/h1-13,19H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPWUMTVJAETIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-nitro-N-(4-phenoxyphenyl)benzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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